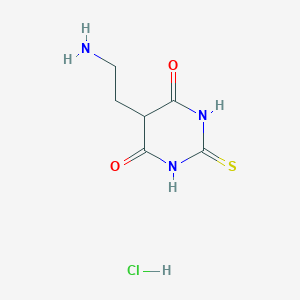

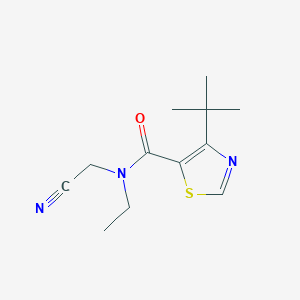

![molecular formula C13H13F2N3 B2821250 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1379169-69-3](/img/structure/B2821250.png)

2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core with a 2,4-difluorophenyl group at the 2-position and an amine group at the 6-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, which is a bicyclic structure containing two nitrogen atoms. The 2,4-difluorophenyl group would add aromaticity and electron-withdrawing character due to the presence of the fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the electron-donating amine group on the imidazo[1,2-a]pyridine core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms would likely increase its lipophilicity, while the amine group could participate in hydrogen bonding .Scientific Research Applications

Synthesis and Optical Properties

A study by Kielesiński et al. (2015) explored the synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, including compounds similar to 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine. They developed a novel approach using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene for C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. The study highlights the compound's strong UV absorption and fluorescence properties in the 415–461 nm region (Łukasz Kielesiński et al., 2015).

Potential in Nucleoside Derivatives

Research by Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which are structurally related to imidazo[1,2-a]pyridines. This work indicates the potential application of compounds like this compound in creating nucleoside analogs, which are significant in medicinal chemistry (G. Cristalli et al., 1994).

Synthesis via Microwave Irradiation

A study by Tu et al. (2007) focused on the synthesis of imidazo[1,2-a]pyridin-2-one derivatives through a reaction involving pyridin-2-amine, relevant to the synthesis of compounds like this compound. This process, utilizing microwave irradiation, indicates a method for efficient and convenient synthesis of similar compounds (S. Tu et al., 2007).

Electrochemical Synthesis

Wang et al. (2022) explored the electrochemical tandem sp3 (C–H) double amination for synthesizing 3-acyl imidazo[1,5-a]pyridines. This method suggests a one-step synthesis pathway for compounds like this compound, highlighting its utility in pharmaceutical synthesis (Qiang Wang et al., 2022).

Excited State Intramolecular Proton Transfer

Stasyuk et al. (2012) discussed the synthesis of imidazo[1,2-a]pyridines capable of excited state intramolecular proton transfer (ESIPT), which is relevant for understanding the photophysical behavior of this compound. This study provides insights into the fluorescent properties and potential applications in optical materials (A. Stasyuk et al., 2012).

Future Directions

properties

IUPAC Name |

2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3/c14-8-1-3-10(11(15)5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWYYJSTUDOPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2CC1N)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

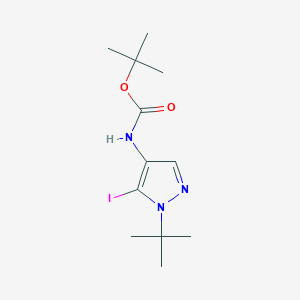

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)

![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)

![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

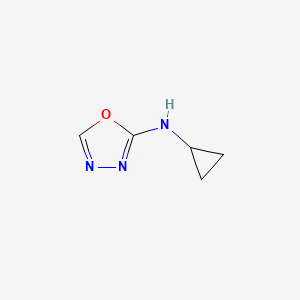

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2821182.png)

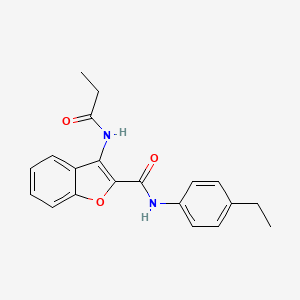

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)